molecular formula C9H18Cl3N2O2P B1681587 Trofosfamide CAS No. 22089-22-1

Trofosfamide

Cat. No. B1681587
CAS RN: 22089-22-1
M. Wt: 323.6 g/mol
InChI Key: UMKFEPPTGMDVMI-UHFFFAOYSA-N
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Description

Trofosfamide is a nitrogen mustard alkylating agent . It is sometimes abbreviated as “TRO” and has been used in trials to study its effects on various conditions such as ependymoma, medulloblastoma, sarcoma, soft tissue, supratentorial PNET, and recurrent brain tumors .


Molecular Structure Analysis

Trofosfamide has a molecular formula of C9H18Cl3N2O2P and a molar mass of 323.58 g·mol−1 . Its IUPAC name is N,N,3-tris(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amide 2-oxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of Trofosfamide include a density of 1.4±0.1 g/cm3, boiling point of 393.7±52.0 °C at 760 mmHg, and vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.4±3.0 kJ/mol and a flash point of 191.9±30.7 °C .

Scientific Research Applications

Trofosfamide in Lymphoma Treatment

Trofosfamide, an oxazaphosphorine derivative, is used as an alternative treatment for patients with lymphoproliferative diseases, particularly those unsuitable for conventional chemotherapy due to age, comorbidity, or poor performance. A study by Witte et al. (2018) highlighted its use in combination with rituximab for treating elderly or frail patients with diffuse large B-cell lymphoma (DLBCL). The combination was found to be safe and effective, with manageable side effects and considerable response rates, suggesting its potential in both first-line and relapsed/refractory DLCBL treatment (Witte et al., 2018).

Trofosfamide in Soft-Tissue Sarcoma Treatment

Hartmann et al. (2019) conducted a phase II trial comparing trofosfamide to doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma. Trofosfamide exhibited favorable toxicity profiles compared to doxorubicin and achieved the estimated primary endpoint of a 6-month progression-free rate, indicating its potential as a safer alternative in this patient population (Hartmann et al., 2019).

Trofosfamide in Adrenocortical Carcinoma

Kroiss et al. (2016) explored the use of trofosfamide as a salvage treatment in patients with adrenocortical carcinoma (ACC). Although trofosfamide was well-tolerated, its ability to stabilize disease was rare, suggesting limited effectiveness. However, it may be considered for selected ACC cases not amenable to other treatment options (Kroiss et al., 2016).

Trofosfamide in Ewing Sarcoma

Raciborska et al. (2019) evaluated trofosfamide for maintaining response in patients with high-risk primary bone Ewing sarcoma. Trofosfamide was well-tolerated and potentially effective in maintaining response, suggesting a role in the upfront management of these patients. Further studies are needed to define its use in this context (Raciborska et al., 2019).

Trofosfamide in Recurrent Glioma

Schmidt et al. (2022) investigated the combination of trofosfamide and etoposide in patients with recurrent adult-type diffuse glioma. This combination was found to be safe and potentially associated with prolonged survival in patients with recurrent IDH wildtype glioblastoma, providing a rationale for further clinical trials (Schmidt et al., 2022).

Safety And Hazards

Trofosfamide may increase the immunosuppressive activities of certain drugs . It is also associated with several hazards, including toxicity if swallowed, potential to cause genetic defects and cancer, potential to damage fertility or the unborn child, and potential to cause damage to organs through prolonged or repeated exposure .

Future Directions

While Trofosfamide has been used in trials for various conditions, its potential value in both first-line and relapsed/refractory DLCBL merits further investigation and is probably underestimated . The combination of Trofosfamide and etoposide has shown promise in the treatment of progressive glioblastoma, suggesting potential beneficial effects .

properties

IUPAC Name

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFEPPTGMDVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865031
Record name Trifosfamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trofosfamide

CAS RN

22089-22-1, 72282-84-9, 72282-85-0
Record name Trofosfamide
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Record name Trofosfamide [INN]
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Record name Trofosfamide
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Record name Trofosfamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
D Latz, N Nassar, R Frank - Oncology Research and Treatment, 2004 - karger.com
… , trofosfamide revealed activity against a broad spectrum of animal tumors [6, 7]. In the clinical situation trofosfamide is … of trofosfamide in the palliative therapy of different malignancies. …
Number of citations: 29 karger.com
GR Mohn, J Ellenberger - Mutation Research/Reviews in Genetic …, 1976 - Elsevier
Eighteen years after the first published reports of its synthesis in the Chemistry Department of Asta-Werke, Brackwede, Germany [7] and of its tumorgrowth inhibiting properties [8], …
Number of citations: 121 www.sciencedirect.com
T Vogt, C Hafner, K Bross, F Bataille… - … Journal of the …, 2003 - Wiley Online Library
… Trofosfamide is an alkylating oxazaphosphorine and is available as an oral formulation.18 Continuous daily application of low-dose trofosfamide usually is tolerated well by patients,19 …
Number of citations: 175 acsjournals.onlinelibrary.wiley.com
K Jahnke, NE Bechrakis, SE Coupland… - Graefe's Archive for …, 2004 - Springer
… We report the effect of oral trofosfamide in one patient with PIOL and another with “oculocerebral” lymphoma. Trofosfamide was chosen because of its known anti-lymphoma activity [1, …
Number of citations: 19 link.springer.com
N Brock, J Stekar, J Pohl, U Niemeyer… - Arzneimittel …, 1979 - europepmc.org
The urotoxicity of oxazaphosphorine cytostatics is not based on their alkylating activity but on the presence of acrolein, which is spontaneously formed in the urine from the primary …
Number of citations: 288 europepmc.org
E Wist, T Risberg - Acta Oncologica, 1991 - Taylor & Francis
… were treated with oral trofosfamide 50mg tid Median age was … The oxazaphosphorine trofosfamide (1) has been used in the … We here report a phase I1 study on trofosfamide treatment …
Number of citations: 27 www.tandfonline.com
A Reichle, K Bross, T Vogt, F Bataille… - … Journal of the …, 2004 - Wiley Online Library
… doses) along with 50 mg oral trofosfamide administered 3 times daily. Treatment was … their trofosfamide therapy was discontinued before the onset of disease progression. Trofosfamide …
Number of citations: 112 acsjournals.onlinelibrary.wiley.com
K Jahnke, E Thiel, NE Bechrakis, G Willerding… - Journal of neuro …, 2009 - Springer
We evaluated response, progression-free survival (PFS), overall survival (OS), relapse patterns and long-term toxicity of intraocular lymphoma (IOL) patients treated with ifosfamide (IFO…
Number of citations: 52 link.springer.com
JEA Wolff, G Mölenkamp, S Westphal… - … Journal of the …, 2000 - Wiley Online Library
BACKGROUND Glioblastoma multiforme in childhood is rare, and the prognosis for patients with the disease is poor. The Pediatric Oncology Society of the Germanic language group (…
C Kollmannsberger, W Brugger, JT Hartmann… - Anti-cancer …, 1999 - journals.lww.com
… only published study examining trofosfamide therapy in patients with metastatic STS" However, the three responding patients in this study had received trofosfamide as first-line therapy. …
Number of citations: 52 journals.lww.com

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